molecular formula C12H13N5O2 B116576 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine CAS No. 71552-34-6

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine

Cat. No.: B116576
CAS No.: 71552-34-6
M. Wt: 259.26 g/mol
InChI Key: MABNISKVRMEKMS-UHFFFAOYSA-N
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Description

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C12H13N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine typically involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde, followed by cyclization with guanidine. The reaction conditions often require a basic medium, such as sodium ethoxide in ethanol, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation, cyclization, and purification. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s pyrimidine core allows it to mimic natural nucleobases, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABNISKVRMEKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321293
Record name 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71552-34-6
Record name NSC372954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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